molecular formula C12H8Cl2N2Pd B088350 Dichloro(1,10-phenanthroline)palladium(II) CAS No. 14783-10-9

Dichloro(1,10-phenanthroline)palladium(II)

Cat. No.: B088350
CAS No.: 14783-10-9
M. Wt: 357.5 g/mol
InChI Key: YGAISFRMWCCXCG-UHFFFAOYSA-L
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Description

Dichloro(1,10-phenanthroline)palladium(II): is an organometallic compound with the chemical formula C12H8Cl2N2Pd . It is a coordination complex where palladium is bonded to two chlorine atoms and one 1,10-phenanthroline ligand. This compound is known for its catalytic properties and is widely used in various organic synthesis reactions .

Mechanism of Action

Target of Action

Dichloro(1,10-phenanthroline)palladium(II) is a catalyst that primarily targets various types of coupling reactions . It is particularly suitable for Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .

Mode of Action

This compound interacts with its targets by facilitating the formation of carbon-carbon bonds in organic synthesis . It aids in the carbonylation of alkyl nitrites, arylation reactions, and multiple acetylene insertions under the Sonogashira reaction protocol . It also assists in cross-coupling reactions of pyridine carboxylic acid chlorides with alkylzinc reagents and the hydrophosphinylation of alkenes and alkynes .

Biochemical Pathways

The biochemical pathways affected by Dichloro(1,10-phenanthroline)palladium(II) are primarily those involved in the formation of carbon-carbon bonds. This includes the Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . The downstream effects of these reactions include the synthesis of complex organic molecules, which can be used in various applications, including pharmaceuticals and materials science.

Result of Action

The primary result of the action of Dichloro(1,10-phenanthroline)palladium(II) is the facilitation of carbon-carbon bond formation in various types of coupling reactions . This leads to the synthesis of complex organic molecules, which can be used in a variety of applications.

Action Environment

The action of Dichloro(1,10-phenanthroline)palladium(II) can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, the reaction conditions, such as temperature, solvent, and the presence of other reagents, can also affect the compound’s catalytic activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(1,10-phenanthroline)palladium(II) can be synthesized by reacting 1,10-phenanthroline with palladium(II) chloride. The reaction typically takes place in an organic solvent such as methanol or ethanol under inert gas conditions (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scaling up the laboratory preparation methods. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: Dichloro(1,10-phenanthroline)palladium(II) is involved in various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are often complex organic molecules, including biaryl compounds, styrenes, and enynes, which are valuable in pharmaceuticals and materials science .

Comparison with Similar Compounds

  • Dichloro(2,2’-bipyridine)palladium(II)
  • Dichloro(1,10-phenanthroline)nickel(II)
  • Dichloro(1,10-phenanthroline)platinum(II)

Uniqueness: Dichloro(1,10-phenanthroline)palladium(II) is unique due to its high catalytic efficiency and selectivity in various coupling reactions. Compared to its nickel and platinum analogs, the palladium complex often exhibits superior reactivity and broader applicability in organic synthesis .

Properties

CAS No.

14783-10-9

Molecular Formula

C12H8Cl2N2Pd

Molecular Weight

357.5 g/mol

IUPAC Name

palladium(2+);1,10-phenanthroline;dichloride

InChI

InChI=1S/C12H8N2.2ClH.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2

InChI Key

YGAISFRMWCCXCG-UHFFFAOYSA-L

SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Pd]Cl

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Pd+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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